[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection of hydroxyl groups, esterification, and coupling reactions. The process begins with the protection of hydroxyl groups using benzoyl chloride in the presence of a base such as pyridine. This is followed by the esterification of the protected intermediate with benzoic acid derivatives under acidic conditions. The final step involves the coupling of the esterified intermediate with a pyrimidine derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrimidine moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine moiety can interact with nucleic acids, potentially interfering with DNA or RNA synthesis.
Comparison with Similar Compounds
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate can be compared with other similar compounds such as:
Uridine derivatives: These compounds share the pyrimidine moiety and are involved in nucleic acid metabolism.
Benzoate esters: These compounds have similar ester functional groups and are used in various chemical syntheses.
Nucleoside analogs: These compounds mimic natural nucleosides and are used in antiviral and anticancer therapies.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C32H28N2O10 |
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Molecular Weight |
600.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O10/c1-32(44-29(38)22-16-10-5-11-17-22)25(43-28(37)21-14-8-4-9-15-21)24(19-41-27(36)20-12-6-3-7-13-20)42-30(32)34-18-23(40-2)26(35)33-31(34)39/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39)/t24-,25-,30-,32-/m1/s1 |
InChI Key |
NTJIHUGVIKTSOW-XCOQKUFESA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)OC)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C(=O)NC2=O)OC)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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